3-(3-Bromo-2-fluorophenyl)isoxazol-5-amine
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Overview
Description
3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-bromo-2-fluoroaniline with glyoxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole-5-carboxylic acid derivatives.
Reduction Reactions: Formation of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-fluoroaniline
- 3-bromo-2-fluorophenylboronic acid
- 3-bromo-2-fluorophenylmethanol
Uniqueness
3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(3-Bromo-2-fluorophenyl)isoxazol-5-amine is an organic compound belonging to the isoxazole family, characterized by its unique structure featuring a bromine and a fluorine atom attached to a phenyl ring linked to an isoxazole ring. The compound's molecular formula is C_10H_8BrF N_3O, with a molecular weight of approximately 257.06 g/mol. Its structural characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-2-fluoroaniline with glyoxylic acid under dehydrating conditions. This process forms an imine intermediate that cyclizes to yield the isoxazole ring. Various synthetic routes have been optimized for higher yields, including methods utilizing continuous flow reactors for industrial applications.
Pharmacological Properties
Isoxazole derivatives are known for their diverse pharmacological activities, including:
- Anti-inflammatory : Compounds within this class have shown potential in modulating inflammatory pathways.
- Anticancer : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial : The compound's structural features suggest it could interact with microbial targets, although specific data on its antimicrobial efficacy is still limited.
Cytotoxicity Studies
In a study evaluating the anticancer activity of related isoxazole derivatives, compounds were screened against several cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The IC50 values for these compounds ranged from 0.7 to 35.2 µM, indicating varying degrees of potency compared to standard chemotherapeutic agents such as doxorubicin and sorafenib . While specific data on this compound was not detailed, its structural similarities suggest it may exhibit comparable activity.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact selectively with specific enzymes or receptors, potentially altering their activity. The presence of bromine and fluorine substituents can influence the electronic properties and reactivity of the compound, enhancing its binding affinity to biological targets.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar isoxazole derivatives:
Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
---|---|---|---|
Indole-3-isoxazole-5-carboxamide | Anticancer | 0.7 - 35.2 | MCF7, HCT116, Huh7 |
Benzimidazole derivatives | Antibacterial | 2 - 7 | S. aureus, E. coli |
Other Isoxazole Derivatives | Anti-inflammatory | Not specified | Various |
Properties
Molecular Formula |
C9H6BrFN2O |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2 |
InChI Key |
IAHRPCYNKYVOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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